molecular formula C18H14N2O2S2 B2393482 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide CAS No. 1421342-18-8

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide

Cat. No. B2393482
CAS RN: 1421342-18-8
M. Wt: 354.44
InChI Key: XPCWKFDOJXZXJC-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide, commonly known as BTPT, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential pharmaceutical applications. BTPT is a heterocyclic compound that contains a thiazolidinone core structure, which is known for its diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide exhibit significant antimicrobial activity. One study synthesized N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives and found them effective against E. coli, B. subtilis, B. cereus, and K. pneumonia, demonstrating antibacterial potency with minimum inhibitory concentrations (MICs) of 3.25–6.25 μg/mL (Kerru et al., 2019). Another study highlighted the synthesis of similar compounds which showed potent antimicrobial properties against a range of bacteria and fungi (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Zhou et al. (2021) synthesized derivatives of this compound and found that they exhibit significant anticancer activities, disrupting microtubule dynamics in cancer cells (Zhou et al., 2021). Another study demonstrated the synthesis of 4-thiazolidinones containing benzothiazole moiety and their antitumor activity on various cancer cell lines (Havrylyuk et al., 2010).

Anti-inflammatory Activity

Compounds derived from this compound have been studied for their anti-inflammatory properties. A 2013 study synthesized novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Molecular Docking and Computational Studies

The compound and its derivatives have been subjects of molecular docking and computational studies, shedding light on their potential binding mechanisms and interactions with biological targets. For instance, a study conducted by Bensafi et al. (2021) combined experimental and theoretical approaches to understand the nonlinear optical (NLO) properties of a derivative of this compound (Bensafi et al., 2021).

properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-16(19-14-9-5-2-6-10-14)12-20-17(22)15(24-18(20)23)11-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,21)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCWKFDOJXZXJC-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.